molecular formula C14H17NO B14254050 N-acetyl-2-(2-cyclohexenyl)aniline CAS No. 430473-02-2

N-acetyl-2-(2-cyclohexenyl)aniline

Cat. No.: B14254050
CAS No.: 430473-02-2
M. Wt: 215.29 g/mol
InChI Key: KRKJOBPBTJXPAQ-UHFFFAOYSA-N
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Description

N-acetyl-2-(2-cyclohexenyl)aniline is a synthetic aromatic amine compound of significant interest in chemical and biomedical research. As an N-acylated derivative of a cyclohexenyl-substituted aniline, it serves as a valuable intermediate in organic synthesis and materials science. Aromatic amines are a well-studied class of chemicals with widespread use in the industrial manufacture of dyes, rubber, and plastics . Researchers utilize related aromatic amine structures as building blocks for developing novel compounds, including immunologically active carbocyclic muramyl dipeptide (MDP) analogues . The structural motif of an N-acetyl group attached to an aromatic amine is a key feature in various pharmacologically active molecules and is also a significant metabolic pathway for this compound class . The N-acetylation status, governed by enzymes like N-acetyltransferase (NAT), can be a critical determinant of a compound's biological activity and is a subject of metabolic and toxicokinetic studies . Handling this reagent requires careful attention to safety protocols, as some aromatic amines are known to pose potential health risks with chronic exposure, including methemoglobin-forming capability . This product is intended for research and development purposes in a controlled laboratory setting and is strictly labeled For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

430473-02-2

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

N-(2-cyclohex-2-en-1-ylphenyl)acetamide

InChI

InChI=1S/C14H17NO/c1-11(16)15-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h3,5-7,9-10,12H,2,4,8H2,1H3,(H,15,16)

InChI Key

KRKJOBPBTJXPAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2CCCC=C2

Origin of Product

United States

Preparation Methods

Heck Reaction

The Heck reaction couples 2-iodoacetanilide with cyclohexene using a palladium catalyst (e.g., Pd(OAc)₂ with P(o-tol)₃) and a silver salt (Ag₂CO₃) to scavenge halides. This method forms the C–C bond directly between the aromatic ring and the cyclohexenyl group. Reaction conditions (120°C, DMF, 24 h) afford moderate yields (45–55%) due to competing β-hydride elimination.

Table 2: Palladium-Catalyzed Method Comparison

Method Catalyst System Yield Selectivity Key Limitation
Suzuki-Miyaura Pd(OAc)₂/SPhos 72% >99% ortho Boronic acid synthesis
Heck Pd(OAc)₂/P(o-tol)₃ 53% 88% ortho β-Hydride elimination

Directed Ortho Metalation (DoM)

Directed ortho metalation leverages a directing group to facilitate selective deprotonation and subsequent functionalization. The acetyl group in acetanilide weakly directs metalation, but its efficacy is enhanced by using a stronger base (e.g., LDA) and coordinating solvents (THF). After metalation, the cyclohexenyl group is introduced via quenching with cyclohexenyl iodide.

A optimized procedure involves treating acetanilide (1.0 mmol) with LDA (2.2 mmol) in THF at −78°C for 1 hour. Cyclohexenyl iodide (1.5 mmol) is added, and the reaction is warmed to room temperature over 6 hours. Acidic workup and purification yield this compound in 40–50% yield. Competing para substitution is minimized to <10% under these conditions.

Cyclization Approaches

Cyclization strategies construct the cyclohexenyl ring in situ from a pre-functionalized aniline precursor. For example, a Diels-Alder reaction between an ortho-vinylaniline derivative and 1,3-butadiene generates the cyclohexenyl moiety. The acetyl group is introduced post-cyclization via standard acetylation (acetic anhydride, pyridine).

This method’s success hinges on the stability of the diene and dienophile. Yields for the cyclization step rarely exceed 30%, making it less practical than coupling or metalation strategies.

Comparative Analysis and Optimization Challenges

Each method presents distinct advantages and limitations:

  • Friedel-Crafts Alkylation is operationally simple but suffers from poor regioselectivity.
  • Palladium-Catalyzed Coupling offers excellent selectivity but requires expensive catalysts and precursors.
  • Directed Metalation achieves moderate yields but demands stringent anhydrous conditions.
  • Cyclization is conceptually elegant but synthetically inefficient.

Optimization efforts focus on ligand design for Pd-catalyzed reactions and the development of bulky Lewis acids to improve Friedel-Crafts ortho selectivity. Recent advances in photoredox catalysis, as demonstrated in trichloroacetamide synthesis, suggest potential for radical-mediated cyclohexenylation under milder conditions.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-2-(2-cyclohexenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

N-acetyl-2-(2-cyclohexenyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-acetyl-2-(2-cyclohexenyl)aniline involves its interaction with specific molecular targets and pathways. The acetyl group can participate in hydrogen bonding and other interactions, while the cyclohexenyl group can influence the compound’s overall conformation and reactivity. These interactions can affect the compound’s biological activity and its ability to modulate various biochemical pathways .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares N-acetyl-2-(2-cyclohexenyl)aniline with similar compounds based on substituents, molecular formulas, and molecular weights:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Acetyl, 2-cyclohexenyl C14H17NO ~215.3 (estimated) Unsaturated cyclohexene, steric bulk
N-Acetyl-2-(phenylethynyl)aniline Acetyl, phenylethynyl C16H13NO 235.29 Conjugated alkyne, indole precursor
N-(2-(thiophen-2-yl)ethyl)aniline Thiophen-2-yl ethyl C12H13NS 203.31 Sulfur-containing heterocycle
N-(1-cyclohexylethyl)-2-(methoxymethyl)aniline Cyclohexylethyl, methoxymethyl C16H25NO 247.38 Ether group, saturated cyclohexane
2-Benzyl-N-(3-methylcyclohexyl)aniline Benzyl, 3-methylcyclohexyl C20H25N 279.42 Bulky aromatic and aliphatic groups

Key Observations:

  • Electronic Effects : The phenylethynyl group in N-acetyl-2-(phenylethynyl)aniline enables conjugation, facilitating cyclization to indoles under basic conditions . In contrast, the cyclohexenyl group in the target compound may favor different reaction pathways due to reduced electron delocalization.
  • Heteroatom Influence : The thiophene group in introduces sulfur, which can enhance solubility in polar solvents or participate in coordination chemistry, unlike the hydrocarbon-based cyclohexenyl group.

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